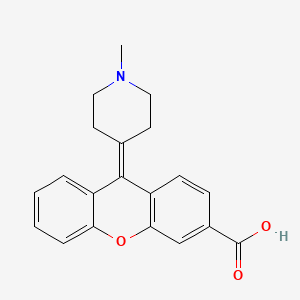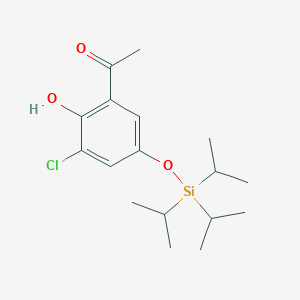
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone is an organic compound characterized by the presence of a chloro, hydroxy, and triisopropylsilanyloxy group attached to a phenyl ring, along with an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the protection of the hydroxy group on the phenyl ring using triisopropylsilyl chloride in the presence of a base such as imidazole. This is followed by the introduction of the chloro group via electrophilic aromatic substitution using a chlorinating agent like thionyl chloride. The final step involves the formation of the ethanone group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl ethanone derivatives.
科学研究应用
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The triisopropylsilanyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
Similar Compounds
- 1-(3-Chloro-2-hydroxyphenyl)ethanone
- 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethanone
- 1-(3-Chloro-2-hydroxy-5-tert-butylphenyl)ethanone
Uniqueness
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone is unique due to the presence of the triisopropylsilanyloxy group, which imparts distinct physicochemical properties such as increased steric bulk and lipophilicity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
属性
CAS 编号 |
796119-13-6 |
|---|---|
分子式 |
C17H27ClO3Si |
分子量 |
342.9 g/mol |
IUPAC 名称 |
1-[3-chloro-2-hydroxy-5-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H27ClO3Si/c1-10(2)22(11(3)4,12(5)6)21-14-8-15(13(7)19)17(20)16(18)9-14/h8-12,20H,1-7H3 |
InChI 键 |
IXYQLYXGBSZZOM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)Cl)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


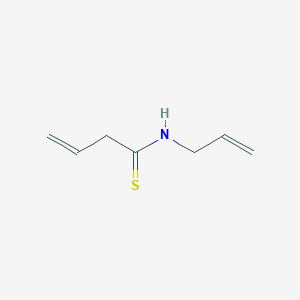
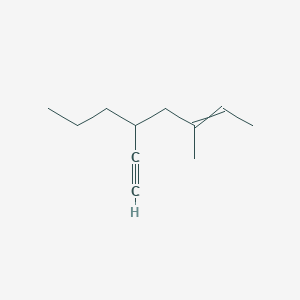
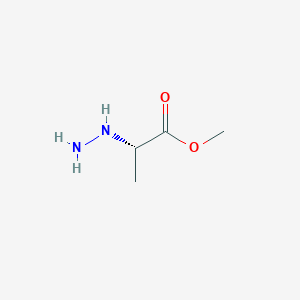
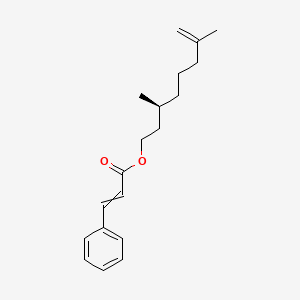
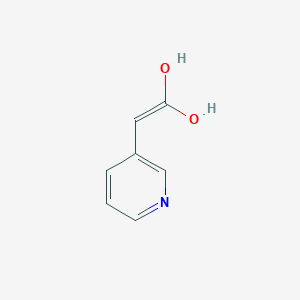
![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
![1-(4-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}phenyl)ethan-1-one](/img/structure/B14212402.png)
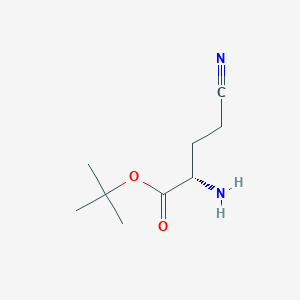
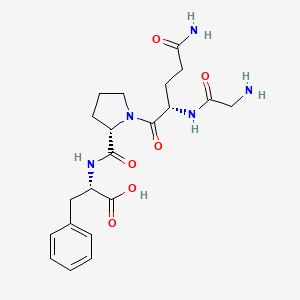
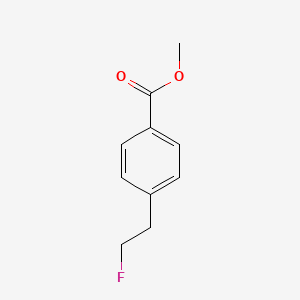
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)

